An In-depth Technical Guide to 3-Methyl-4-nitrophenol: Core Properties and Methodologies

An In-depth Technical Guide to 3-Methyl-4-nitrophenol: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-methyl-4-nitrophenol, a significant chemical intermediate and metabolite. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document covers its chemical and physical characteristics, spectroscopic data, synthesis and purification methods, and key biological activities, including its role as a metabolite of the insecticide fenitrothion (B1672510) and its endocrine-disrupting potential. Detailed experimental protocols for its synthesis, purification, and analysis are provided, along with visual representations of relevant chemical and biological pathways to facilitate a deeper understanding of its behavior and significance.

Chemical and Physical Properties

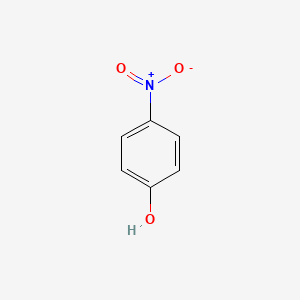

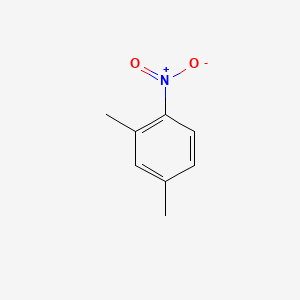

3-Methyl-4-nitrophenol, also known as 4-nitro-m-cresol, is a nitrophenol derivative with a methyl group at the meta-position relative to the hydroxyl group.[1][2] Its chemical structure and basic identifiers are presented below.

Table 1: Chemical Identifiers and Structure of 3-Methyl-4-nitrophenol

| Identifier | Value |

| IUPAC Name | 3-methyl-4-nitrophenol[3] |

| Synonyms | 4-Nitro-m-cresol, 4-Nitro-3-cresol, p-Nitro-m-cresol[3] |

| CAS Number | 2581-34-2[3] |

| Molecular Formula | C₇H₇NO₃[3] |

| Molecular Weight | 153.14 g/mol [3] |

| Chemical Structure |

|

The physical properties of 3-methyl-4-nitrophenol are summarized in the following table, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physical Properties of 3-Methyl-4-nitrophenol

| Property | Value |

| Appearance | Yellowish to beige crystalline powder[4] |

| Melting Point | 128-130 °C[5] |

| Boiling Point | 200 °C (decomposes)[5] |

| Solubility in Water | 1.34 g/L[4] |

| Solubility in Organic Solvents | Very soluble in ethanol, ether, chloroform, and benzene[5] |

| pKa | 7.39 ± 0.10 (Predicted) |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-methyl-4-nitrophenol. Key spectral features are summarized below.

Table 3: Spectroscopic Data for 3-Methyl-4-nitrophenol

| Spectroscopy | Key Features |

| ¹H NMR | Spectral data available.[5] |

| IR Spectrum | Infrared spectral data is available for the condensed phase.[6] |

| Mass Spectrum | Mass spectrometry data (electron ionization) is available.[7] |

Synthesis and Purification

The most common method for the synthesis of 3-methyl-4-nitrophenol is the nitrosation of m-cresol (B1676322) followed by oxidation.[8][9] A direct nitration of m-cresol is also possible but may lead to a mixture of isomers.[10]

Synthesis via Nitrosation and Oxidation of m-Cresol

This two-step method generally provides a good yield of the desired product.

Detailed Experimental Protocol: Synthesis

Materials:

-

m-Cresol

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

-

Toluene (B28343) (for recrystallization)

Procedure:

-

Nitrosation: In a flask equipped with a stirrer and thermometer, a mixture of m-cresol and sulfuric acid in water is prepared and cooled to 0-5°C in an ice bath.[11]

-

A solution of sodium nitrite in water is added slowly to the m-cresol mixture while maintaining the temperature below 5°C.[11] The reaction mixture is stirred for an additional 30 minutes.

-

Oxidation: The resulting solution containing 4-nitroso-m-cresol is then slowly added to a pre-heated solution of nitric acid at 35-45°C.[11]

-

The reaction is maintained at this temperature for approximately 2 hours.[11]

-

Upon completion, the reaction mixture is cooled to 25°C, leading to the precipitation of crude 3-methyl-4-nitrophenol.[8]

-

The crude product is collected by filtration.

Detailed Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude 3-methyl-4-nitrophenol

-

Toluene

-

Heating mantle with magnetic stirrer

-

Erlenmeyer flask

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

The crude 3-methyl-4-nitrophenol is placed in an Erlenmeyer flask.

-

A minimal amount of hot toluene is added to dissolve the crude product completely with heating and stirring.[8]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

The hot solution is filtered by gravity to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.[12]

-

The purified crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold toluene, and dried.[12]

Biological Activities and Pathways

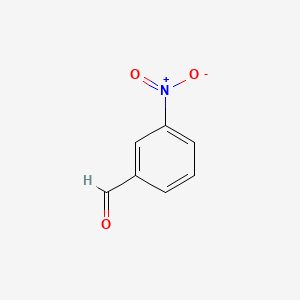

Metabolite of Fenitrothion

3-Methyl-4-nitrophenol is a major metabolite of the organophosphorus insecticide fenitrothion.[13] The metabolic transformation involves the cleavage of the P-O-aryl bond.[8]

Anti-Androgenic Activity

3-Methyl-4-nitrophenol has been shown to exhibit anti-androgenic activity.[14] This activity can be assessed using a yeast-based androgen screen (YAS) assay.

Anti-androgenic compounds typically interfere with the androgen receptor (AR) signaling pathway. A simplified schematic of this pathway is presented below.

Detailed Experimental Protocol: Yeast Androgen Screen (YAS) Assay

This protocol provides a general framework for assessing the anti-androgenic activity of 3-methyl-4-nitrophenol.

Materials:

-

Genetically modified Saccharomyces cerevisiae strain co-expressing the human androgen receptor (hAR) and a reporter gene (e.g., lacZ).[15]

-

Appropriate yeast growth medium.

-

Testosterone or another androgen agonist as a positive control.

-

3-Methyl-4-nitrophenol dissolved in a suitable solvent (e.g., DMSO).

-

96-well microtiter plates.

-

Substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).[15]

-

Plate reader.

Procedure:

-

Yeast Culture Preparation: A fresh culture of the yeast reporter strain is grown overnight in the appropriate medium.[16]

-

Assay Setup: In a 96-well plate, the yeast culture is exposed to a serial dilution of 3-methyl-4-nitrophenol in the presence of a fixed concentration of an androgen agonist (e.g., testosterone).[16]

-

Control wells include yeast with medium only (negative control), yeast with the androgen agonist only (positive control), and yeast with the solvent used to dissolve the test compound.

-

Incubation: The plate is incubated at 30°C for 18-24 hours.[17]

-

Reporter Gene Assay: After incubation, the activity of the reporter enzyme is measured. For a lacZ reporter, the substrate CPRG is added, and the color change is quantified using a plate reader at the appropriate wavelength.[15]

-

Data Analysis: The anti-androgenic activity is determined by the reduction in the reporter gene signal in the presence of 3-methyl-4-nitrophenol compared to the positive control.

Microbial Degradation

Certain bacterial strains, such as Burkholderia sp., are capable of degrading 3-methyl-4-nitrophenol.[1] The degradation pathway involves the formation of intermediates like methylhydroquinone.[1]

Analytical Methodologies

Accurate quantification of 3-methyl-4-nitrophenol is essential for research and monitoring. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.

Detailed Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[18]

-

Flow Rate: 1.0 mL/min.[18]

-

Detection: UV detection at 270 nm.[18]

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Samples containing 3-methyl-4-nitrophenol are dissolved in the mobile phase or a compatible solvent. For biological samples, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) may be necessary.[18]

-

Analysis: The prepared sample is injected into the HPLC system, and the chromatogram is recorded.

-

Quantification: The concentration of 3-methyl-4-nitrophenol is determined by comparing the peak area of the analyte to a calibration curve prepared from standard solutions of known concentrations.

Detailed Experimental Protocol: GC-MS Analysis

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient is used to separate the analytes.

-

MS Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode.

Procedure:

-

Sample Preparation and Derivatization: For GC analysis, polar compounds like phenols are often derivatized to increase their volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[19] The sample is mixed with the derivatizing agent and heated to complete the reaction.

-

Analysis: The derivatized sample is injected into the GC-MS system.

-

Identification and Quantification: The compound is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area to that of an internal standard and a calibration curve.

Safety and Handling

3-Methyl-4-nitrophenol is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the core properties of 3-methyl-4-nitrophenol. The information presented, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and biological activities, is intended to be a valuable resource for researchers and professionals. The inclusion of detailed experimental methodologies and visual representations of key pathways aims to facilitate a comprehensive understanding and practical application of this knowledge in a laboratory setting. As a compound with significant industrial and biological relevance, a thorough understanding of 3-methyl-4-nitrophenol is crucial for its safe and effective use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenol, 3-methyl-4-nitro- [webbook.nist.gov]

- 3. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [iris.who.int]

- 9. 3-Methyl-4-nitrophenol [chembk.com]

- 10. mdpi.com [mdpi.com]

- 11. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. physics.emu.edu.tr [physics.emu.edu.tr]

- 14. Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC | Semantic Scholar [semanticscholar.org]

- 15. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 16. xenometrix.ch [xenometrix.ch]

- 17. XenoScreen XL YAS - Yeast Androgen Screen - Test Kit for the Detectio [xenometrix.ch]

- 18. phmethods.net [phmethods.net]

- 19. researchgate.net [researchgate.net]